
2-(2-Cyano-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyano-1H-indol-3-yl)acetic acid is an organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 2-(2-Cyano-1H-indol-3-yl)acetic acid typically involves several steps. One common method includes the Sonogashira coupling reaction, iodocyclization reaction, Suzuki–Miyaura coupling reaction, and condensation reactions . These reactions are carried out under specific conditions to ensure the successful formation of the desired product. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(2-Cyano-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential as a plant growth regulator and its role in various biochemical pathways . In medicine, indole derivatives, including this compound, have shown promise in the development of new therapeutic agents for diseases such as cancer and viral infections .
Mechanism of Action
The mechanism of action of 2-(2-Cyano-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors involved in plant growth regulation . In medicinal applications, it may target specific proteins or pathways involved in disease progression, such as cancer cell proliferation or viral replication . The exact mechanism of action can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(2-Cyano-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as indole-3-acetic acid and indole-3-butyric acid . While all these compounds share the indole nucleus, their unique substituents confer different properties and applications. For example, indole-3-acetic acid is a well-known plant hormone involved in growth and development, while indole-3-butyric acid is used as a rooting agent in plant propagation . The presence of the cyano group in this compound makes it distinct and may contribute to its unique biological activities and applications.
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-(2-cyano-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H8N2O2/c12-6-10-8(5-11(14)15)7-3-1-2-4-9(7)13-10/h1-4,13H,5H2,(H,14,15) |
InChI Key |
UDGFAXXJTBIVOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C#N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B13660878.png)
![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)
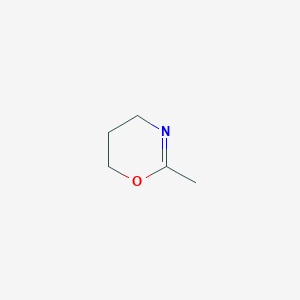

![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)
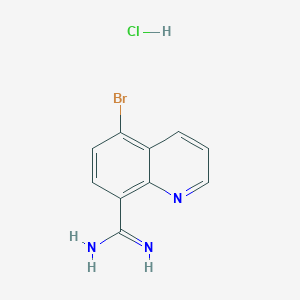
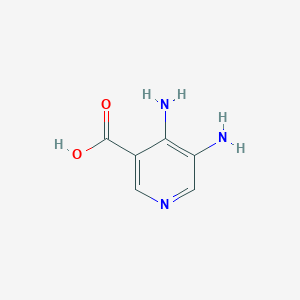
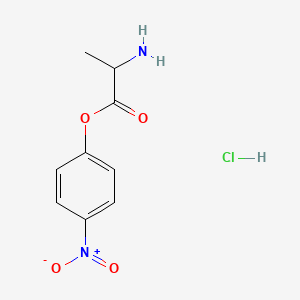
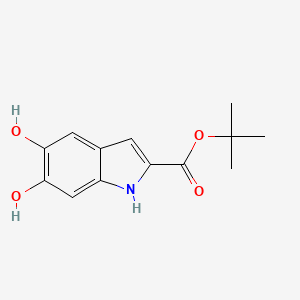
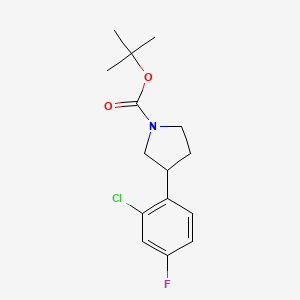

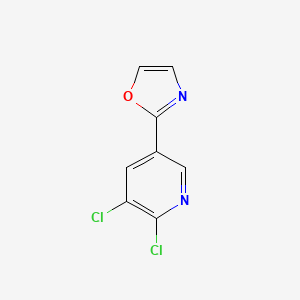
![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)
![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)
